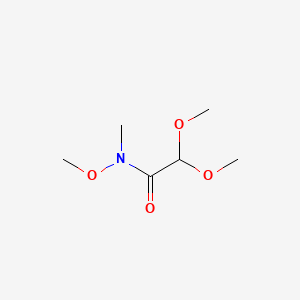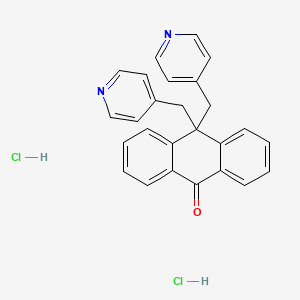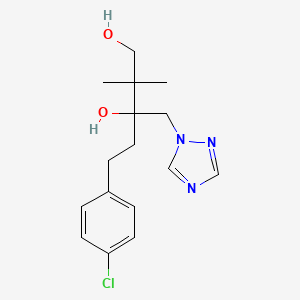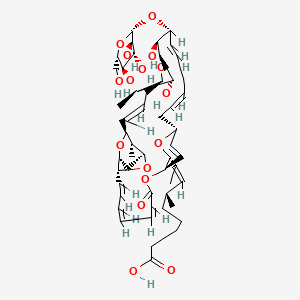
Trichloroethyl Phosphate Cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroethyl Phosphate Biscyclohexylamine, also known as Trichloroethyl Phosphate Cyclohexylamine, is a chemical compound with the molecular formula C2H4Cl3O4P. 2 (C6H13N) . It is widely used in various fields of research.
Molecular Structure Analysis
The molecular structure of Trichloroethyl Phosphate Cyclohexylamine is represented by the SMILES notation: NC1CCCCC1.OP(=O)(O)OCC(Cl)(Cl)Cl . The molecular weight of the compound is 328.551 .Physical And Chemical Properties Analysis
Cyclohexylamine, a component of the compound, is a clear to yellowish liquid with a strong, fishy, amine odor. It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C .Applications De Recherche Scientifique
1. Metabolism in Human Liver
- Metabolism of Phosphate Flame Retardants: A study by Van den Eede et al. (2013) explored the biotransformation of phosphate flame retardants (PFRs) like tris(2-chloroethyl) phosphate (TCEP) using human liver fractions. The research aimed to understand their bioavailability and toxicity in humans. This study provides insights into the human body's processing of such compounds, which is crucial for assessing potential health risks (Van den Eede et al., 2013).
2. Environmental and Biological Impact
Bioconcentration and Metabolism in Fish
Xu et al. (2015) investigated the bioconcentration and metabolism of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a compound similar to Trichloroethyl Phosphate, in fish. The study revealed that TDCPP is readily metabolized in fish liver, indicating the environmental and biological impacts of such compounds (Xu et al., 2015).
Bacterial Degradation of Chlorinated Flame Retardants
Research by Takahashi et al. (2010) focused on the degradation of chlorinated flame retardants, including Tris(2-chloroethyl) phosphate, by bacterial strains. This study is significant for environmental bioremediation efforts, showing the potential for microbial degradation of these pollutants (Takahashi et al., 2010).
Biotransformation in Sediments
Zhou et al. (2020) examined the biotransformation of Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms. The study highlighted the pathways and microbial communities involved in the degradation of TCEP, providing insights into its environmental fate (Zhou et al., 2020).
3. Toxicological Studies
- Toxicogenomics of Flame Retardants: Krivoshiev et al. (2018) conducted a toxicogenomic study on Tris (2-butoxyethyl) phosphate (TBOEP), a compound structurally related to Trichloroethyl Phosphate. The study used RNA sequencing to understand the transcriptomic changes and potential health effects in human cells exposed to TBOEP (Krivoshiev et al., 2018).
Safety And Hazards
Propriétés
Numéro CAS |
17331-54-3 |
|---|---|
Nom du produit |
Trichloroethyl Phosphate Cyclohexylamine |
Formule moléculaire |
C8H17Cl3NO4P |
Poids moléculaire |
328.551 |
Nom IUPAC |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
Clé InChI |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Synonymes |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



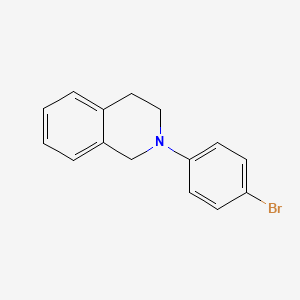
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
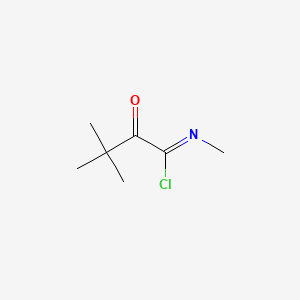
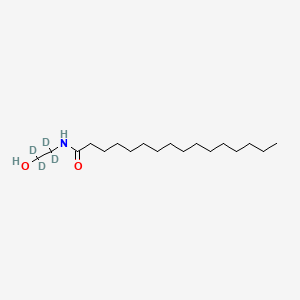
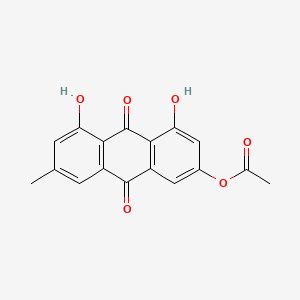
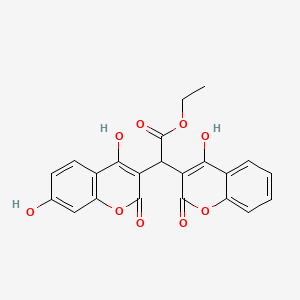
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
